5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group attached to a triazoloquinazoline core, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
The primary target of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has been identified as a potential therapeutic target for the treatment of cancer .
Mode of Action
This compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, thereby disrupting its function . The compound’s mode of action is believed to be similar to that of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain .
Biochemical Pathways
By inhibiting PCAF, the compound could potentially disrupt the acetylation of histones, a process that is crucial for the regulation of gene expression .
Pharmacokinetics
It is known that the introduction of a trifluoromethyl group into therapeutic compounds can enhance lipophilicity, metabolic stability, conformational preference, and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of PCAF. This could potentially lead to changes in gene expression, impacting cellular processes such as proliferation, differentiation, and apoptosis . In terms of therapeutic effects, the compound has shown potential anticancer activity .
Preparation Methods
The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. One common synthetic route includes the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol, leading to the formation of the desired triazoloquinazoline compound . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can yield different triazoloquinazoline isomers.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts, orthoesters, and various oxidizing or reducing agents
Scientific Research Applications
Comparison with Similar Compounds
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline can be compared with other similar compounds, such as:
4-Morpholinylquinazolines: These compounds differ in their emission behavior and solvatochromic properties compared to triazoloquinazolines.
4-Cyanoquinazolines: These derivatives exhibit different photophysical properties and are less emissive in solvents and solid state.
Quinazolin-4-ones: These compounds have distinct structural features and biological activities compared to triazoloquinazolines. The uniqueness of this compound lies in its trifluoromethyl group and the triazoloquinazoline core, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)9-15-7-4-2-1-3-6(7)8-16-14-5-17(8)9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIQNFOOOCYURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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